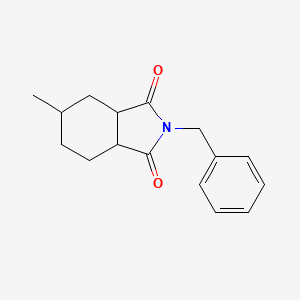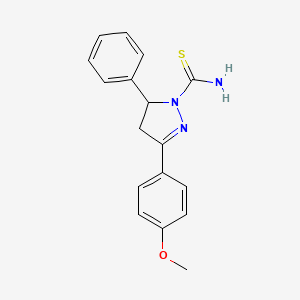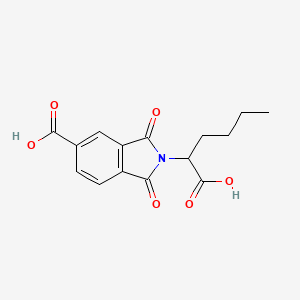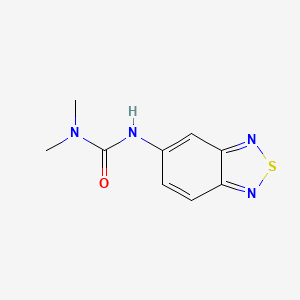![molecular formula C15H29NO2 B4009532 1-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B4009532.png)
1-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}pyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}pyrrolidine involves complex reactions that yield various stereoisomers and enantiomers, leveraging the molecular structures of potent agonists and compounds like nicotine for enhanced complexity and potential receptor selectivity. Notably, compounds have been synthesized to evaluate their affinity towards cholinergic receptors, aiming to find agonists that can discriminate among receptor subtypes (Dei et al., 2003).
Molecular Structure Analysis
Molecular structure analysis of related compounds involves detailed characterizations using techniques such as NMR spectroscopy and X-ray crystallography. These analyses help establish the relative and absolute configurations of synthesized compounds, providing insights into their three-dimensional structures and potential interactions with biological targets (Fu et al., 2006).
Chemical Reactions and Properties
Chemical reactions of this compound and its derivatives often involve acylation and substitution reactions, leading to the formation of various functional groups that significantly impact their chemical properties and biological activities. For instance, acylation of pyrrolidine-2,4-diones yields 3-acyltetramic acids, highlighting the reactivity of these compounds towards different chemical reagents (Jones et al., 1990).
Physical Properties Analysis
The physical properties of compounds similar to 1-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}pyrrolidine, such as their crystalline structures, are elucidated using single-crystal X-ray diffraction analysis. This analysis reveals their supramolecular structures, which are formed through intermolecular hydrogen bonding and other non-covalent interactions, contributing to their stability and reactivity (G. Jagadeesan et al., 2013).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity towards different biological targets, are influenced by their structural features, including the presence of specific functional groups and the stereochemistry of the molecule. These properties are critical for their potential use in various applications, including as ligands for nicotinic acetylcholine receptors, where their structure-activity relationships are studied in depth to understand their mechanism of action (Lin et al., 1997).
Propiedades
IUPAC Name |
1-[(2-heptan-3-yl-1,3-dioxolan-4-yl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-3-5-8-13(4-2)15-17-12-14(18-15)11-16-9-6-7-10-16/h13-15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCPCVLTZNXDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C1OCC(O1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(acetyloxy)-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4009451.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4009470.png)
![4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4009481.png)
![ethyl (4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetate](/img/structure/B4009495.png)


![ethyl 4-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4009525.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4009538.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4009546.png)
![(2-furylmethyl){5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4009554.png)

![2-(allyloxy)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B4009564.png)